molecular formula C18H24N4O2 B2710366 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea CAS No. 1396765-46-0

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

Cat. No.: B2710366
CAS No.: 1396765-46-0
M. Wt: 328.416
InChI Key: VAHBVVPMICNMIK-UHFFFAOYSA-N
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Description

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is a synthetic urea derivative incorporating a cyclohexyl group substituted with a 3-methyl-1,2,4-oxadiazole ring and a phenethyl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, while the cyclohexyl group confers conformational rigidity. The phenethylurea segment may enhance lipophilicity and receptor-binding interactions.

Properties

IUPAC Name

1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBVVPMICNMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl halides in the presence of a suitable base.

    Formation of the phenethylurea moiety: This step involves the reaction of phenethylamine with an isocyanate derivative to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenethylurea moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated phenethylurea derivatives.

Scientific Research Applications

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting key enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related analogs (Table 1), focusing on molecular features, synthesis, and physicochemical/toxicological properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Features
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea (Target) C₁₉H₂₅N₄O₂ 357.44 1,2,4-oxadiazole, urea, cyclohexyl, phenethyl Rigid cyclohexyl backbone; potential for enhanced metabolic stability
1-((3S,5S)-1-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound F) C₂₂H₂₁F₃N₆O₂ 458.44 1,2,4-oxadiazole, urea, pyrrolidinyl, CF₃ Pyrrolidinyl ring introduces stereochemistry; trifluoromethyl enhances lipophilicity
1-Phenyl-3-(1H-1,2,4-triazol-5-yl)urea C₉H₉N₅O 203.20 1,2,4-triazole, urea, phenyl Smaller size; triazole may improve solubility but reduce metabolic stability
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (SDS Compound) C₁₈H₁₉N₇O₂ 365.40 1,2,4-oxadiazole, piperidinyl, pyrazine Piperidinyl-pyridinyl backbone; moderate toxicity (skin/eye irritation)

Key Observations

Structural Backbone and Rigidity: The target compound’s cyclohexyl group provides greater rigidity compared to Compound F’s pyrrolidinyl ring and the SDS compound’s piperidinyl group. This rigidity may influence binding selectivity or pharmacokinetics .

Heterocyclic Moieties: 1,2,4-Oxadiazole vs. 1,2,4-Triazole: Oxadiazoles (target, Compound F, SDS compound) are more electron-deficient than triazoles, affecting hydrogen-bonding capacity and metabolic resistance. Triazoles (e.g., compound) may exhibit faster degradation in vivo .

Synthesis and Purification :

  • Compound F was synthesized via Mannich-like reactions using formaldehyde and formic acid at 80–90°C, followed by HPLC purification . Similar methods may apply to the target compound, though cyclohexyl intermediates might require longer reaction times due to steric bulk.

Toxicity and Handling: The SDS compound () shows skin/eye irritation and respiratory toxicity, likely due to its pyrazine-carboxamide moiety.

Biological Activity

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a 3-methyl-1,2,4-oxadiazol-5-yl moiety attached to a cyclohexyl ring and a phenethylurea group. The oxadiazole ring is known for its diverse biological activities, making this compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study highlighted that oxadiazole derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL .
  • Specific derivatives of oxadiazoles have been synthesized and tested for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies:

  • Compounds with the oxadiazole structure have shown to reduce inflammation markers in animal models, indicating their potential as anti-inflammatory agents .
  • Analgesic properties have also been reported, suggesting that these compounds may be useful in pain management therapies.

Anticancer Properties

The anticancer activity of this compound has been investigated in several studies:

  • Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
  • Notably, some derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancer cells.

Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various oxadiazole derivatives, one derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values comparable to standard antibiotics like vancomycin and norfloxacin .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of oxadiazole derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity was attributed to the compound's ability to induce oxidative stress specifically in cancer cells .

The biological activities of this compound are likely mediated through several mechanisms:

  • Interaction with Enzymes : The oxadiazole moiety may interact with enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
  • Anti-inflammatory Pathways : Modulating cytokine production and other inflammatory mediators.

Summary Table of Biological Activities

Activity TypeEfficacy LevelReference
AntimicrobialMIC = 0.25 - 2 µg/mL
Anti-inflammatorySignificant reduction in markers
AnticancerSelective cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a cyclohexane precursor functionalized with a hydrazide group. React with a methyl-substituted nitrile oxide to form the 1,2,4-oxadiazole ring via cyclization under dehydrating conditions (e.g., using POCl₃ or T3P® as a coupling agent) .
  • Step 2 : Introduce the phenethylurea moiety through a nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) between an isocyanate intermediate and phenethylamine .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Purify using column chromatography or recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify structural integrity. For example, the oxadiazole proton resonates near δ 8.5–9.5 ppm, while urea NH protons appear as broad singlets (~δ 6.0–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (expected [M+H]⁺ ~404.2 g/mol for C₁₉H₂₅N₅O₂).
  • Purity Assessment : Purity >95% via HPLC (retention time comparison with standards) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodology :

  • Target Selection : Prioritize kinase or protease assays based on structural analogs (e.g., oxadiazole derivatives inhibit EGFR or MAPK pathways) .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines like HCT-116 or MCF-7) .
  • Positive Controls : Compare with reference inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs of this compound?

  • Methodology :

  • Analog Design : Vary substituents on the oxadiazole (e.g., methyl → cyclopropyl) and phenethyl groups (e.g., halogenation) .

  • Biochemical Profiling : Test analogs in enzyme inhibition assays (e.g., kinase glo® for ATPase activity) and cellular models (e.g., apoptosis via flow cytometry) .

  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes in target proteins (e.g., PDB ID: 1M17 for kinases) .

    • Data Table : SAR Trends in Oxadiazole-Urea Derivatives
Substituent (R₁: Oxadiazole; R₂: Urea)IC₅₀ (EGFR, nM)Solubility (µg/mL)LogP
R₁ = 3-Methyl; R₂ = Phenethyl85 ± 1212.33.1
R₁ = 3-Cyclopropyl; R₂ = 4-Cl-Phenethyl42 ± 88.73.8
Data extrapolated from analogs in

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Validation Loop : Reconcile discrepancies by refining computational parameters (e.g., solvent effects in DFT calculations) and repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Meta-Analysis : Use tools like ChemAxon or Schrodinger Suite to compare ligand efficiency metrics (e.g., ligand lipophilicity vs. potency) .
  • Experimental Adjustments : Test for off-target effects via proteome-wide profiling (e.g., kinome-wide screening) .

Q. What strategies are recommended for assessing metabolic stability and toxicity in preclinical studies?

  • Methodology :

  • In Vitro ADME : Use liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • CYP Inhibition : Screen for cytochrome P450 inhibition (e.g., CYP3A4/2D6) using fluorogenic substrates .
  • Acute Toxicity : Conduct OECD 423-compliant studies in rodents (dose range: 10–1000 mg/kg) with histopathological analysis .

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